molecular formula C22H37N5O B2811594 1-Cyclohexyl-3-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)urea CAS No. 1172250-19-9

1-Cyclohexyl-3-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)urea

Cat. No.: B2811594
CAS No.: 1172250-19-9
M. Wt: 387.572
InChI Key: HBFPUPNUUFVARC-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)urea is a useful research compound. Its molecular formula is C22H37N5O and its molecular weight is 387.572. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

Urea derivatives, including triazinyl urea compounds, have been explored for their efficacy as corrosion inhibitors for mild steel in acidic solutions. These studies reveal that specific urea derivatives can effectively form protective layers on metal surfaces, significantly reducing corrosion rates. Such inhibitors operate through adsorption, involving active centers in the molecules, indicating the potential application of structurally related urea compounds in corrosion protection (Mistry et al., 2011).

Fluorescent Probing

Certain urea derivatives have been synthesized to function as selective fluorescent probes for metal ions and amino acids in aqueous solutions. These compounds exhibit high selectivity and sensitivity, leveraging mechanisms like electrostatic effects and complexation for the detection of specific ions. This suggests that similar urea compounds could be designed as fluorescent probes for bioanalytical applications, contributing to the detection and quantification of biological and environmental samples (Guo et al., 2014).

Antimicrobial Activity

Research into thiazolidinone derivatives, which include specific urea functional groups, has shown promising antimicrobial properties against a range of bacterial and fungal strains. The synthesis and bioevaluation of these compounds underline the potential of urea derivatives in developing new antimicrobial agents, highlighting their importance in addressing antibiotic resistance and infection control (Patel et al., 2012).

Anticancer Agents

The synthesis of urea derivatives targeting specific cellular pathways has been pursued as a strategy for developing novel anticancer agents. These efforts include the design and synthesis of diaryl ureas with significant antiproliferative effects on various cancer cell lines. Such studies underscore the role of urea derivatives in medicinal chemistry, particularly in crafting inhibitors that could serve as potential treatments for cancer (Feng et al., 2020).

Enzyme Inhibition

Flexible urea compounds have been evaluated for their ability to inhibit enzymes such as acetylcholinesterase, which is relevant in the context of Alzheimer's disease. The optimization of these compounds involves tuning the spacer length and structural flexibility to achieve high inhibitory activities, indicating the utility of urea derivatives in developing therapeutics for neurodegenerative disorders (Vidaluc et al., 1995).

Properties

IUPAC Name

1-cyclohexyl-3-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H37N5O/c1-25(2)20-11-9-18(10-12-20)21(27-15-13-26(3)14-16-27)17-23-22(28)24-19-7-5-4-6-8-19/h9-12,19,21H,4-8,13-17H2,1-3H3,(H2,23,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBFPUPNUUFVARC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)NC2CCCCC2)C3=CC=C(C=C3)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H37N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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